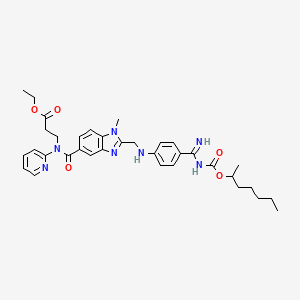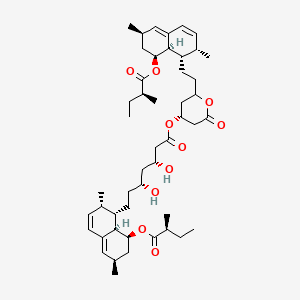
Lovastatin Dimer
Descripción general
Descripción
Lovastatin Dimer is a derivative of Lovastatin, a well-known cholesterol-lowering agent. Lovastatin itself is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . The dimeric form of Lovastatin is of interest due to its potential implications in pharmaceutical formulations and its unique chemical properties.
Mecanismo De Acción
Target of Action
Lovastatin Dimer primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol . This inhibition leads to a decrease in the production of cholesterol within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on various aspects of lipid metabolism and transport, including the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability . Lovastatin is absorbed orally with a variable bioavailability, from 5% for lovastatin . It is metabolized primarily in the liver by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . The elimination half-life of Lovastatin ranges from 1 to 3 hours . These properties impact the compound’s bioavailability and effectiveness in lowering cholesterol levels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the production of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels . Additionally, research suggests that this compound may have various effects on multiple targets, independent of its cholesterol-lowering properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain stimuli related to the culture medium and process optimization can induce higher Lovastatin specific production . Moreover, the presence of other medications that also use the CYP3A4 isoenzyme for metabolism can increase Lovastatin concentrations by competing for metabolism, thereby potentially affecting its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Lovastatin Dimer involves the dimerization of Lovastatin under specific conditions. One method includes the treatment of Lovastatin with a mild base in a suitable solvent mixture to reduce the levels of dimeric impurities . This process ensures the purity of the this compound, making it suitable for further applications.
Industrial Production Methods: Industrial production of this compound typically involves continuous processes that integrate crystallization, spherical agglomeration, and filtration. These methods are designed to improve the processability and yield of the final product . The use of advanced techniques such as self-microemulsifying drug delivery systems (SMEDDS) and liquisolid systems has also been explored to enhance the bioavailability and dissolution of Lovastatin .
Análisis De Reacciones Químicas
Types of Reactions: Lovastatin Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its stability and efficacy in pharmaceutical formulations.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its monomeric forms.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of this compound.
Reduction: Reductive conditions can be used to modify the functional groups within the this compound molecule.
Major Products Formed: The major products formed from these reactions include monomeric Lovastatin, oxidized derivatives, and reduced forms of the compound. These products are often analyzed to understand the stability and reactivity of this compound .
Aplicaciones Científicas De Investigación
Lovastatin Dimer has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study dimerization reactions and the stability of dimeric forms of pharmaceuticals.
Biology: Research on this compound helps in understanding the biological activity and metabolism of statins.
Comparación Con Compuestos Similares
Simvastatin: A semisynthetic derivative of Lovastatin with similar cholesterol-lowering effects.
Atorvastatin: Another statin with a higher potency and longer duration of action.
Pravastatin: A statin with a different metabolic profile and fewer drug interactions.
Uniqueness of Lovastatin Dimer: this compound is unique due to its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. The dimeric form may also exhibit different stability and solubility characteristics, making it a valuable compound for pharmaceutical research and development .
Propiedades
IUPAC Name |
[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUDHDMNATZDU-CRMSOXFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857919 | |
| Record name | PUBCHEM_71749741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149756-62-7 | |
| Record name | PUBCHEM_71749741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


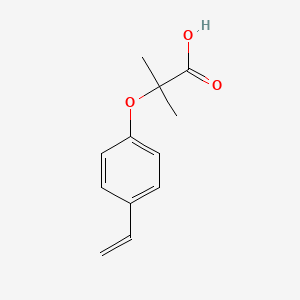


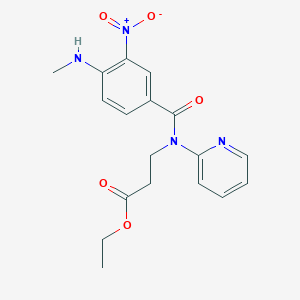
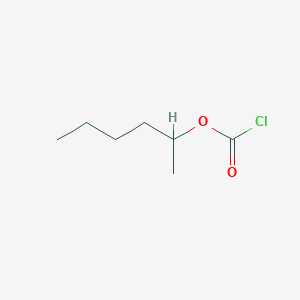
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
